molecular formula C14H16ClN5O2S B274797 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide

Cat. No. B274797
M. Wt: 353.8 g/mol
InChI Key: RUHLDNDQRWBDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide, also known as CMET, is a chemical compound used in scientific research applications. It is a synthetic compound that has been developed for its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. This compound has also been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. It has also been shown to have antimicrobial activity against drug-resistant bacteria. This compound has been shown to induce cell death in cancer cells and inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide in lab experiments is its potential as a therapeutic agent in various diseases. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. Another direction is to study its mechanism of action in more detail to optimize its use. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide involves several steps, including the reaction of 4-chlorobenzyl alcohol with thiosemicarbazide to form 4-chlorobenzyl thiosemicarbazide. This compound is then reacted with ethyl bromoacetate to form 4-ethyl-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol. The final step involves the reaction of this compound with methyl isocyanate to form this compound.

Scientific Research Applications

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. This compound has also been studied for its potential as an antimicrobial agent, particularly against drug-resistant bacteria.

properties

Molecular Formula

C14H16ClN5O2S

Molecular Weight

353.8 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C14H16ClN5O2S/c1-3-20-12(9-4-6-10(15)7-5-9)18-19-14(20)23-8-11(21)17-13(22)16-2/h4-7H,3,8H2,1-2H3,(H2,16,17,21,22)

InChI Key

RUHLDNDQRWBDCO-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC(=O)NC)C2=CC=C(C=C2)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC(=O)NC)C2=CC=C(C=C2)Cl

Origin of Product

United States

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